3-amino-N-(2-methylphenyl)benzamide
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Overview
Description
3-amino-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide, where the amine group is attached to the third position of the benzene ring, and the N-(2-methylphenyl) group is attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of 3-amino-N-(2-methylphenyl)benzamide:
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Acylation of 3-amino-2-methylbenzoic acid: : This method involves the reaction of 3-amino-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .
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Reduction of 3-nitro-N-(2-methylphenyl)benzamide: : This method involves the reduction of 3-nitro-N-(2-methylphenyl)benzamide using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, and the product is purified by column chromatography .
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control of reaction conditions, leading to high yields and selectivity. The reaction involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by purification using standard techniques .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are the corresponding nitro and carboxylic acid derivatives .
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Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. The major products formed are the corresponding amine derivatives .
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Substitution: : The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides. The major products formed are the corresponding substituted derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Scientific Research Applications
3-amino-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research, including:
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Medicinal Chemistry: : It is used as an intermediate in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases .
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Biological Research: : The compound is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of potential therapeutic agents .
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Industrial Applications: : It is used in the production of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-amino-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-methylphenyl)benzamide
- 3-amino-N-(3-methylphenyl)benzamide
- 3-amino-N-(2-chlorophenyl)benzamide
Uniqueness
3-amino-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the phenyl ring influences the compound’s reactivity and binding affinity to molecular targets, making it a valuable intermediate in the synthesis of drug candidates .
Properties
IUPAC Name |
3-amino-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMADIBBIIJEEFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396117 |
Source
|
Record name | 3-amino-N-(2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-20-9 |
Source
|
Record name | 3-amino-N-(2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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